molecular formula C17H15FN4O2S B2760710 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide CAS No. 1257548-78-9

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

Cat. No.: B2760710
CAS No.: 1257548-78-9
M. Wt: 358.39
InChI Key: HHGYVTJNUOOJIB-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates several pharmacologically active motifs, including a 4-fluorophenyl group, a pyrimidinone core, and a 2-aminothiazole unit. The presence of these structures suggests significant potential for diverse biological activity, as both the pyrimidinone and thiazole scaffolds are well-documented in medicinal chemistry . Compounds featuring similar heterocyclic assemblies have been investigated for a range of therapeutic applications. Research on analogous structures has demonstrated promising chemopreventive potential , with studies showing the modulation of biomarkers and suppression of tumorigenesis in experimental models . Furthermore, the 2-aminothiazole component is a privileged structure in drug discovery, known to contribute to various pharmacological effects, including anti-infective and central nervous system activities . The specific spatial arrangement and electronic properties imparted by the fluorophenyl and thiazole groups make this compound a valuable chemical tool for exploring novel biological pathways. It is primarily intended for use as a building block in medicinal chemistry, a candidate for high-throughput screening in drug discovery programs, and a reagent for biochemical studies aimed at understanding enzyme inhibition and receptor interactions. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-10-16(24)22(11-20-14)8-1-2-15(23)21-17-19-7-9-25-17/h3-7,9-11H,1-2,8H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGYVTJNUOOJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CCCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-(4-fluorophenyl)-6-oxopyrimidine.

    Thiazole Ring Formation: The pyrimidinyl intermediate is then reacted with thioamide under acidic conditions to form the thiazolyl group.

    Butanamide Formation: The final step involves the coupling of the thiazolyl intermediate with butanoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

    Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Biological Target Key Data/Activity
Target Compound Pyrimidin-6-one 4-(4-Fluorophenyl), N-(thiazol-2-yl)butanamide Potential MMP/Kinase Structural analogy suggests inhibition of dimerization (e.g., MMP-9)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) Piperazine-thiazole 4-Fluorophenyl, 4-methoxyphenyl-thiazole, acetamide MMP-2/9 IC₅₀: 12.6 µM (MMP-2); 8.3 µM (MMP-9)
N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine (19) Sulphonyl-hydrazine-thiazole 4-Fluorophenyl, benzenesulfonyl, 4-methoxyphenyl-thiazole BRAF V600E Kinase IC₅₀: 0.47 µM; 95% inhibition at 1 µM
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c) Hexahydroquinazolinone-thio 4-Fluorophenyl, butanamide-thio MMP-9 Hemopexin domain Kd: 320 nM; blocks fibrosarcoma invasion (500 nM)

Key Structural and Pharmacological Insights

Pyrimidinone vs. Hexahydroquinazolinone Cores The target compound’s pyrimidin-6-one core is structurally simpler than the hexahydroquinazolinone in 3c . This difference impacts conformational flexibility and binding to MMP-9: 3c achieves nanomolar affinity (Kd = 320 nM) via its rigid, fused-ring system, while the pyrimidinone’s planar structure may favor interactions with flat enzyme pockets (e.g., kinase ATP-binding sites) .

Thiazole Modifications

  • The thiazole group in the target compound and 20 is critical for hydrogen bonding with catalytic zinc in MMPs. However, 20 ’s methoxyphenyl-thiazole enhances hydrophobicity, improving MMP-9 inhibition (IC₅₀ = 8.3 µM) compared to the unsubstituted thiazole in the target compound .

Fluorophenyl Contributions

  • The 4-fluorophenyl group is conserved across all analogs, providing hydrophobic interactions and metabolic stability. In 19 , this moiety enhances BRAF kinase selectivity by occupying a hydrophobic cleft adjacent to the ATP-binding site.

Amide Linker Variations

  • The butanamide chain in the target compound and 3c extends deeper into enzyme active sites than the shorter acetamide in 20 . This may explain 3c ’s superior MMP-9 inhibition compared to acetamide-based analogs.

Biological Activity

The compound 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C18H18FN3O2S
  • Molecular Weight : 357.42 g/mol
  • Key Functional Groups : Pyrimidine ring, thiazole moiety, and a fluorophenyl group.

The presence of the fluorine atom is significant as it enhances the compound's lipophilicity, which can influence its pharmacokinetic properties, potentially leading to improved bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely interacts with various enzymes and receptors involved in critical biochemical pathways. The fluorophenyl group may enhance binding affinity to these targets, while the thiazole and pyrimidine components contribute to its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing pyrimidine rings have been studied for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, studies on structurally related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The selectivity for COX-2 over COX-1 is particularly noteworthy, as it suggests potential applications in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies

  • Antitumor Activity : In a study evaluating the effects of various pyrimidine derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 20 µM). The presence of the fluorophenyl group was correlated with increased potency compared to non-fluorinated analogs.
  • Enzyme Inhibition Studies : A recent investigation into the enzyme inhibition properties of related compounds revealed that some exhibited IC50 values in the nanomolar range against COX-2. This suggests that this compound could possess similar or enhanced inhibitory activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar molecules is useful:

Compound NameStructureBiological Activity
4-Fluorophenyl Acetic AcidStructureModerate anti-inflammatory
2-Methylpyrimidin-5-carboxylic AcidStructureWeak anticancer activity
5-Fluoro-2-pyrimidinamineStructureAntimicrobial properties

The unique combination of functional groups in this compound distinguishes it from these compounds, potentially leading to more favorable biological activities.

Q & A

Basic: What are the common synthetic routes for 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide?

The compound is synthesized via multi-step reactions involving pyrimidine and thiazole intermediates. Key steps include:

  • Refluxing intermediates (e.g., morpholine and formaldehyde in ethanol) to introduce substituents, followed by crystallization for purification .
  • Thioacylation and acylation using reagents like thioacetamide or acyl chlorides to functionalize the pyrimidine core .
  • Purification via solvent crystallization (e.g., 95% ethanol) or column chromatography to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethanol minimizes side reactions .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve acylation efficiency .
  • Real-time monitoring : TLC and NMR track reaction progress, ensuring intermediates are fully converted .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Standard techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like amides (1650–1700 cm1^{-1}) and fluorophenyl rings .

Advanced: How can contradictions in spectral data be resolved during structural elucidation?

  • X-ray crystallography : Provides unambiguous 3D structural data, resolving ambiguities in NMR assignments .
  • 2D NMR techniques (e.g., COSY, HSQC): Correlate proton and carbon signals to map connectivity .
  • Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Basic: What methods are employed for initial biological activity screening?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values), while anticancer potential is assessed using cell viability assays (e.g., MTT) .
  • Enzyme inhibition studies : Kinase or protease inhibition assays quantify IC50_{50} values .

Advanced: How can conflicting bioactivity data across different assays be addressed?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., thienopyrimidine or oxadiazole derivatives) to identify critical functional groups .
  • Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
  • Mechanistic assays : Use fluorescence polarization or surface plasmon resonance to confirm target binding .

Advanced: What strategies are used to elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock .
  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} changes to identify competitive/non-competitive inhibition .
  • Gene expression profiling : RNA sequencing reveals downstream pathways affected by the compound .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

  • Metabolic stability assays : Incubate with liver microsomes and quantify remaining compound via HPLC .
  • pH-dependent degradation studies : Test stability in buffers (pH 1–10) to simulate gastrointestinal or plasma conditions .
  • Light/heat stress tests : Accelerated stability studies identify degradation products .

Basic: What purification techniques are recommended for isolating the compound?

  • Crystallization : Use ethanol or ethyl acetate to obtain high-purity crystals .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates closely related impurities .

Advanced: How can the compound’s metabolic stability be improved for therapeutic use?

  • Structural modifications : Introduce sulfonyl groups (e.g., 4-fluorophenylsulfonyl) to enhance resistance to enzymatic cleavage .
  • Isotope labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask reactive functional groups (e.g., amides) with enzymatically cleavable protectors .

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